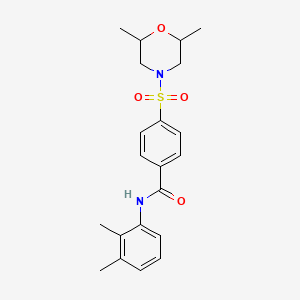

![molecular formula C14H9Cl2IO5S B2936964 Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate CAS No. 297150-12-0](/img/structure/B2936964.png)

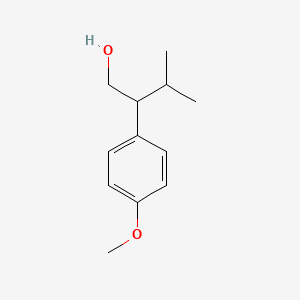

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate is involved in various chemical reactions, contributing to the synthesis of heterocycles and complex molecules. For example, Shibuya (1984) demonstrated that active methylene compounds react with certain sulfonyloxy derivatives to yield a range of heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (Shibuya, 1984). Similarly, Ohkata et al. (1985) explored the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, showing the selective oxidation of the sulfide moiety through various oxidizing agents, which can be linked to the broader reactivity profile of sulfone derivatives (Ohkata, Takee, & Akiba, 1985).

Oxidative Reactions

The compound has been utilized to understand oxidative reaction mechanisms. For instance, Quideau et al. (2005) explored the oxidative dearomatization of phenols and anilines via iodane-mediated phenylation and oxygenation, demonstrating the compound's utility in studying regioselective dearomatization processes (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Analytical Applications

The reactivity of iodoso derivatives, including those similar in structure to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has been thoroughly investigated for the determination of various sulfur functions, suggesting its potential use as an analytical reagent in identifying thiols, thioureas, and other sulfur-containing compounds (Srivastava, 1982).

Environmental and Biotechnological Applications

The study of dibenzothiophene catabolism, including the use of flavin-N5-oxide intermediates, highlights the potential of sulfone derivatives in bioremediation processes. Adak and Begley (2016) provided insights into the enzymatic breakdown of dibenzothiophene sulfone, contributing to our understanding of sulfur compound biodegradation pathways (Adak & Begley, 2016).

Photochemistry and Photophysics

Research on the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, similar in structural complexity to methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate, has provided valuable insights into the effects of heavy atom substitution on quantum yields, offering potential applications in photodegradation studies and the development of photoresponsive materials (Nag & Jenks, 2004).

Propriétés

IUPAC Name |

methyl 2-(2,5-dichlorophenyl)sulfonyloxy-5-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2IO5S/c1-21-14(18)10-7-9(17)3-5-12(10)22-23(19,20)13-6-8(15)2-4-11(13)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVAJQNLICTLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2IO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2,5-dichlorophenyl)sulfonyloxy]-5-iodobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2936882.png)

![2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2936888.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2936894.png)

![Methyl 1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2936899.png)

![(Z)-3-(pyridin-3-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2936902.png)